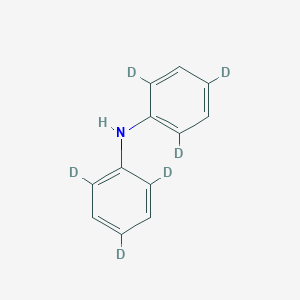

Diphenyl-2,2',4,4',6,6'-D6-amine

Vue d'ensemble

Description

Diphenyl-2,2’,4,4’,6,6’-D6-amine is a deuterated derivative of diphenylamine, where six hydrogen atoms are replaced by deuterium atoms. This compound is known for its stability and is used in various scientific research fields due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-2,2’,4,4’,6,6’-D6-amine typically involves the deuteration of diphenylamine. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms using deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of Diphenyl-2,2’,4,4’,6,6’-D6-amine follows similar principles but on a larger scale. The process involves the use of high-pressure deuterium gas and a suitable catalyst to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Diphenyl-2,2’,4,4’,6,6’-D6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the deuterium atoms remain intact.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, reduced amines from reduction, and substituted aromatic compounds from substitution reactions .

Applications De Recherche Scientifique

Analytical Chemistry

Redox Indicator:

Diphenyl-2,2',4,4',6,6'-D6-amine is utilized as a redox indicator in titrations. Its derivatives are particularly effective in alkaline conditions due to their improved solubility compared to non-deuterated forms. The color change associated with oxidation makes it useful for determining the presence of oxidizing agents in various samples.

DNA Testing:

The compound is employed in the Dische test for distinguishing DNA from RNA. This application exploits its ability to react with deoxyribose sugars, producing a colorimetric change that indicates the presence of DNA.

Materials Science

Antioxidant Properties:

this compound exhibits significant antioxidant characteristics. It is used in lubricants and rubber products to prevent oxidative degradation. The compound's ability to scavenge free radicals enhances the longevity and performance of materials exposed to oxidative environments.

Stabilizer in Smokeless Powder:

In the manufacturing of smokeless powder, this compound serves as a stabilizer. It binds with nitrogen oxide degradation products to form stable compounds that prevent further degradation of the explosive material. This application is critical for ensuring the safety and reliability of ammunition.

Pharmaceutical Applications

Drug Development:

Research has indicated that this compound and its derivatives can be valuable in drug development. The compound's structure allows for modifications that can lead to the synthesis of novel pharmaceutical agents with potential anti-inflammatory and neuroprotective properties.

Biological Activity Studies:

Studies involving this compound have shown promising results in biological assays. For instance, derivatives have been tested for their efficacy against various inflammatory mediators and have demonstrated significant activity levels compared to standard drugs.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Dische Test | DNA Detection | Confirmed specificity for deoxyribose sugars over ribose sugars |

| Antioxidant Study | Material Longevity | Demonstrated enhanced oxidative stability in lubricants |

| Drug Development | Anti-inflammatory Agents | Identified several derivatives with high inhibitory activity against TNF-α and IL-6 |

Mécanisme D'action

The mechanism of action of Diphenyl-2,2’,4,4’,6,6’-D6-amine involves its interaction with molecular targets and pathways similar to its non-deuterated counterpart. The presence of deuterium atoms can influence the compound’s pharmacokinetic and metabolic profiles, potentially leading to altered absorption, distribution, metabolism, and excretion properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diphenylamine: The non-deuterated form, commonly used in similar applications but lacks the stability provided by deuterium.

Diphenyl-2,2’,4,4’,6,6’-methylamine-d6: Another deuterated derivative with similar properties but different substitution patterns.

Uniqueness

Diphenyl-2,2’,4,4’,6,6’-D6-amine is unique due to its high stability and the presence of deuterium atoms, which make it an excellent candidate for studies requiring stable isotope labeling. Its applications in various fields highlight its versatility and importance in scientific research.

Activité Biologique

Diphenyl-2,2',4,4',6,6'-D6-amine, a deuterated derivative of diphenylamine, has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of deuterium can influence the compound's pharmacokinetics and metabolic stability, making it a subject of research in drug development. This article provides an overview of the biological activity of this compound based on diverse sources.

- Molecular Formula : C₁₃H₇D₆N

- Molecular Weight : 189.29 g/mol

- LogP : 3.45 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 3.24 Ų

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The deuterium substitution may alter the compound's reactivity and interaction with enzymes and receptors.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance:

- DPPH Radical Scavenging Activity : Compounds in the same class have shown IC50 values ranging from 18.8 µM to 27.9 µM for DPPH radical scavenging activity . This suggests a potential for this compound to mitigate oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of diphenylamines possess antimicrobial properties:

- In vitro studies have shown varying degrees of inhibition against bacterial strains using disk diffusion methods . The presence of hydroxyl groups in related compounds enhances their antimicrobial efficacy.

Cytotoxicity and Antitumor Activity

Diphenyl derivatives have been evaluated for their cytotoxic effects against several human cancer cell lines:

- Topoisomerase Inhibition : Compounds similar to this compound have exhibited potent inhibitory activity against topoisomerase I and II enzymes . This is crucial as topoisomerases are key targets in cancer therapy.

| Compound | Topo I IC50 (µM) | Topo II IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Compound A | 15.0 | 12.5 | HCT15 |

| Compound B | 10.0 | 9.0 | K562 |

Case Studies

-

Antioxidant Study :

- A study assessed the antioxidant activities of several diphenyl derivatives in comparison to established antioxidants like Trolox. The results indicated that certain derivatives showed comparable or superior activity against oxidative stress markers in vitro.

- Cytotoxicity Evaluation :

Propriétés

IUPAC Name |

2,4,6-trideuterio-N-(2,4,6-trideuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-MWJWXFQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])NC2=C(C=C(C=C2[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.